molecular formula C13H12ClNOS B5578688 N-(3-chlorophenyl)-4-methylbenzenesulfinamide

N-(3-chlorophenyl)-4-methylbenzenesulfinamide

Cat. No. B5578688
M. Wt: 265.76 g/mol
InChI Key: RAIZUGUTAYXZJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(3-chlorophenyl)-4-methylbenzenesulfinamide often involves reactions under solvent-free conditions or using green solvents like water. For example, a variety of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides were synthesized from 4-chloroaniline, demonstrating the chemoselective N-acylation reagents' development for selective protection and acylation reactions (Ebrahimi et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-chlorophenyl)-4-methylbenzenesulfinamide has been determined through various techniques, including X-ray diffraction. For instance, the structure of 3‐(4‐Chlorophenyl)‐1‐phenyl‐3‐(p‐tolylsulfonyl‍amino)‍propan‐1‐one was elucidated, revealing a distorted tetrahedral geometry of the sulfonyl group and intermolecular hydrogen bonding (Yu et al., 2004).

Chemical Reactions and Properties

Several chemical reactions involving N-(3-chlorophenyl)-4-methylbenzenesulfinamide derivatives have been studied, such as the synthesis of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives and their antibacterial activity, demonstrating the compound's applicability in developing new antibacterial agents (Sławiński et al., 2013).

Physical Properties Analysis

The synthesis and characterization of related compounds, like N-allyl-N-benzyl-4-methylbenzenesulfonamide, involve spectroscopic and crystallographic means, providing insights into the physical properties of these compounds. The crystal structure, for instance, reveals information about molecular dimensions and potential hydrogen bonding patterns (Stenfors & Ngassa, 2020).

Chemical Properties Analysis

The chemical properties of N-(3-chlorophenyl)-4-methylbenzenesulfinamide and its derivatives can be elucidated through various analyses, including molecular-electronic structure investigations and kinetic studies. For example, structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized, and their electronic structures were determined using quantum-chemical calculations, providing insight into their chemical behavior and reactivity (Rublova et al., 2017).

Scientific Research Applications

Antibacterial Activity

Studies have synthesized and evaluated novel derivatives related to N-(3-chlorophenyl)-4-methylbenzenesulfinamide for their antibacterial properties. For instance, a series of novel 4-chloro-2-mercaptobenzenesulfonamides showed promising activity against anaerobic Gram-positive bacteria strains (Sławiński et al., 2013). This highlights the potential of these compounds in developing new antibacterial agents.

Photooxidation Processes

The photooxidation of compounds closely related to N-(3-chlorophenyl)-4-methylbenzenesulfinamide has been studied to understand their transformation under UV irradiation. The irradiation of aqueous solutions of these compounds results in the production of nitroso- and nitro-products, providing insights into their environmental fate and possible applications in pollution control (Miller & Crosby, 1983).

Electropolymerization

Research into the electropolymerization of thiophene derivatives in the presence of dodecylbenzenesulfonate showcases the utility of these compounds in materials science, particularly in the development of conducting polymers (Lima et al., 1998). Such materials have applications in electronics and coatings.

Synthesis Intermediates

Compounds structurally related to N-(3-chlorophenyl)-4-methylbenzenesulfinamide serve as intermediates in the synthesis of complex molecules. For example, the synthesis of Clopidrogel, an antiplatelet drug, involves intermediates that share a similar sulfonamide group (Yinghua Li et al., 2012). This underlines the importance of such compounds in pharmaceutical manufacturing.

Antimicrobial Agents and Penicillin-Binding Protein Inhibition

Experimental and computational studies on novel methyl derivatives have identified potential antimicrobial agents and inhibitors of penicillin-binding protein, indicating their usefulness in addressing bacterial resistance (Murugavel et al., 2016).

properties

IUPAC Name

N-(3-chlorophenyl)-4-methylbenzenesulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS/c1-10-5-7-13(8-6-10)17(16)15-12-4-2-3-11(14)9-12/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIZUGUTAYXZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-4-methylbenzenesulfinamide

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